3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H21ClN4 and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is 328.1454744 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound, also known as 3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to have various biological activities and are considered bioisosteres of natural purines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through essential hydrogen bonding . This interaction can lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cdk2/cyclin a2 , which plays a key role in cell cycle regulation. Inhibition of this pathway can lead to alterations in cell cycle progression and induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action can lead to significant alterations in cell cycle progression and induction of apoptosis within cells . Most of the prepared compounds showed superior cytotoxic activities against various cell lines .
Action Environment
The degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can influence the compound’s action and efficacy.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOXJNMDXZPOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.